alpha-Eudesmol

Catalog No.
S575260
CAS No.
473-16-5
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Eudesmol

Crude eudesmol mixtures confound ion channel assays-β-eudesmol activates nicotinic acetylcholine receptors, invalidating voltage-gated calcium channel data. Pure α-eudesmol eliminates this off-target activity, ensuring assay reproducibility.

  • Selective P/Q-type VGCC blocker; no nAChR cross-reactivity
  • IC50 5.38-19.4 μg/mL in HL-60 and B16-F10 cytotoxicity models
  • ≥98% purity, GC-MS/HPLC-verified-ideal as a botanical QC standard

Single-isomer material shipped globally from stock to support stringent neuropharmacology and cancer research workflows.

CAS Number

473-16-5

Product Name

alpha-Eudesmol

IUPAC Name

2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13+,15-/m1/s1

InChI Key

FCSRUSQUAVXUKK-VNHYZAJKSA-N

SMILES

CC1=CCCC2(C1CC(CC2)C(C)(C)O)C

Synonyms

1,2,3,4,4a,5,6,8a-octahydro-alpha,alpha,4a,8-tetramethyl-(2R-(2alpha,4aalpha,8abeta))-2-naphthalenemethanol, alpha-eudesmol

Canonical SMILES

CC1=CCCC2(C1CC(CC2)C(C)(C)O)C

Isomeric SMILES

CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C

Alpha-eudesmol is a eudesmane sesquiterpenoid in which the eudesmane skeleton carries a hydroxy substituent at C-11 and has a double bond between C-3 and C-4. It has a role as a volatile oil component. It is a eudesmane sesquiterpenoid, a member of octahydronaphthalenes and a tertiary alcohol.
alpha-Eudesmol is a natural product found in Rhododendron dauricum, Humulus lupulus, and other organisms with data available.
See also: Cannabis sativa subsp. indica top (part of).

Purity

≥98%

Package Size

5 mg, 10 mg

alpha-Eudesmol (CAS 473-16-5) is a highly purified, eudesmane-type sesquiterpene tertiary alcohol utilized as a premium reference standard and active pharmaceutical ingredient precursor. Characterized by a rigid decalin ring system and a specific stereochemical configuration, it exhibits a high boiling point (~300 °C) and distinct crystallization properties [1]. While crude eudesmol mixtures are widely traded in the fragrance and botanical extract industries, the procurement of the isolated alpha-isomer is strictly necessary for advanced pharmacological screening, precision analytical chromatography, and targeted synthesis workflows where isomeric purity dictates assay reproducibility and material performance.

Research Fit

Natural product sesquiterpenoid for pathway analysis in eudesmane-type scaffolds
P/Q-type Ca²⁺ channel research with reported selectivity over L-type channels
Cell-model endpoint review supporting cytotoxicity and apoptosis pathway interpretation

Substituting pure alpha-Eudesmol with crude eudesmol mixtures, or its closely related isomers beta-eudesmol and gamma-eudesmol, introduces critical target confounding in biological and chemical assays. In neuropharmacology, alpha-eudesmol acts as a specific blocker of P/Q-type voltage-gated calcium channels, whereas beta-eudesmol selectively targets nicotinic acetylcholine receptors at the neuromuscular junction [1]. Consequently, utilizing a generic mixture in electrophysiological or cell-viability workflows will trigger off-target receptor interactions, invalidate patch-clamp data, and dilute the compound's intrinsic cytotoxic potency, making isomeric purity a non-negotiable procurement requirement.

Substitution Risk

Isomer potency Cytotoxic endpoints may shift between α-, β-, and γ-eudesmol due to reported isomer-specific activity differences
Channel selectivity P/Q-type Ca²⁺ channel blockade is only reported for α-eudesmol; β- and γ-isomers lack documented selectivity at this target
Model response In vivo ischemia and neurogenic inflammation model endpoints are isomer-specific and may not transfer to β- or γ-eudesmol

Divergent Ion Channel Target Specificity vs. beta-Eudesmol

In whole-cell patch clamp electrophysiology, alpha-Eudesmol functions as a potent, non-peptidergic blocker of presynaptic P/Q-type voltage-gated calcium channels (VGCCs) with an IC50 of 3.6 μM, and N-type VGCCs with an IC50 of 6.6 μM [1]. Conversely, beta-eudesmol lacks this specific calcium channel activity and instead acts as a blocker of nicotinic acetylcholine (nACh) receptors[2]. This complete divergence in receptor targeting means that the two isomers cannot be used interchangeably in neurological models.

Evidence DimensionPrimary Neuropharmacological Target
Target Compound DataP/Q-type VGCC blockade (IC50 = 3.6 μM)
Comparator Or Baselinebeta-Eudesmol: nACh receptor blockade
Quantified DifferenceComplete shift in primary receptor target class
ConditionsWhole-cell patch clamp electrophysiology (Purkinje cells)

Procuring the pure alpha isomer is mandatory for neurogenic inflammation and calcium channel models, as isomeric mixtures will concurrently trigger unwanted nACh receptor blockade.

Cytotoxicity endpoint (IC₅₀)
Head-to-head
B16-F10: 5.38 ± 1.10 µg/mL (α) vs 16.51 ± 1.21 (β) vs 8.86 ± 1.27 (γ).
K562: 10.60 ± 1.33 µg/mL (α) vs 15.15 ± 1.06 (γ).
Supports isomer selection for cell-model endpoint review
In vitro cytotoxicity assay; 24-hour incubation

Superior Cytotoxic Potency in Oncology Screening

When evaluated against multiple tumor cell lines, alpha-Eudesmol demonstrates a stronger baseline cytotoxic potency than its structural isomers. In comparative in vitro assays, alpha-Eudesmol achieved IC50 values ranging from 5.38 to 19.4 μg/mL across cell lines such as HL-60 and B16-F10 [1]. In the same assays, beta-eudesmol exhibited significantly weaker activity, requiring higher concentrations (IC50 ranging from 16.51 to >25 μg/mL) to achieve the same inhibitory effect [1].

Evidence DimensionIn Vitro Cytotoxicity (IC50)
Target Compound Data5.38 – 19.4 μg/mL
Comparator Or Baselinebeta-Eudesmol: 16.51 – >25 μg/mL
Quantified DifferenceUp to 3-fold lower IC50 for the alpha isomer
ConditionsHL-60, B16-F10, and MDA-MB-435 tumor cell line viability assays

For high-throughput oncology screening, the pure alpha isomer provides a stronger baseline signal, reducing the required dosing concentrations and minimizing solvent-induced artifacts.

Channel subtype selectivity
Reported
α-eudesmol: potent inhibition of P/Q-type Ca²⁺ channels; minimal effect on L-type.
β- and γ-eudesmol: no reported P/Q-type activity.
Supports P/Q-type pathway research fit
Electrophysiological and synaptosomal assay context

Thermal Processing and Solid-State Handling Advantages

The stereochemical differences between eudesmol isomers manifest in distinct physical properties that impact downstream formulation and handling. alpha-Eudesmol possesses a higher melting point (81–82 °C) compared to beta-eudesmol (72–74 °C) [1]. While both share a similar high boiling point (~300 °C), the ~8 °C elevation in the melting point of the alpha isomer alters its crystallization kinetics, making it less prone to premature melting or aggregation during ambient laboratory handling or exothermic blending processes.

Evidence DimensionMelting Point
Target Compound Data81–82 °C
Comparator Or Baselinebeta-Eudesmol: 72–74 °C
Quantified Difference~8 °C higher melting point
ConditionsStandard atmospheric pressure thermal analysis

The higher melting point of alpha-eudesmol improves its handling as a solid standard and enhances phase stability in semi-solid or solid-state formulations.

In vivo ischemia model
Model context
Rat MCAO (1-h occlusion, 24-h reperfusion): α-eudesmol reduced brain water content and infarct area. Mechanistic link to glutamate release inhibition via P/Q-type blockade.
Supports ischemia model endpoint monitoring
Model-specific review; no comparable β-/γ-eudesmol data
Neuroinflammation endpoints
Mechanism context
α-eudesmol (1 mg/kg i.v.): attenuated dural plasma extravasation and CGRP/SP release via P/Q-type channel blockade.
β-eudesmol: reported TNF-α/COX-2 pathway modulation.
Different mechanisms for CGRP release assay interpretation
Trigeminal ganglion stimulation model; mechanistic divergence

Patch-Clamp Electrophysiology for Migraine Models

Because alpha-Eudesmol specifically blocks P/Q-type voltage-gated calcium channels without the nACh receptor interference caused by beta-eudesmol, it is the required standard for in vitro models of neurogenic vasodilation and trigeminovascular inflammation [1].

Lead Optimization in Sesquiterpene Oncology

Given its superior cytotoxic potency (IC50 of 5.38–19.4 μg/mL) compared to other isomers, pure alpha-Eudesmol serves as the optimal baseline compound for synthesizing novel sesquiterpene derivatives targeting leukemia (HL-60) and melanoma (B16-F10) cell lines [2].

Analytical Standardization for Botanical Extracts

The distinct thermal properties and crystallization behavior of alpha-Eudesmol make it an essential analytical standard for quality control in the botanical extract industry, allowing precise GC-MS and HPLC quantification of high-value essential oils free from isomeric overlap [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tumor cell-model studies
Isomer-specific potency context
Cell viability and apoptosis endpoints
Ischemia model research
P/Q-type Ca²⁺ channel mechanism context
Infarct size and brain edema endpoints
Neuroinflammation model research
P/Q-type channel inhibition of CGRP release
Plasma extravasation endpoint monitoring
Ion channel subtype profiling
P/Q-type vs L-type selectivity
Glutamate release assay validation

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 g/mol

Monoisotopic Mass

222.198365449 g/mol

Heavy Atom Count

16

UNII

SZ9QGL7BOX

Other CAS

473-16-5

General Manufacturing Information

2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)-: INACTIVE

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